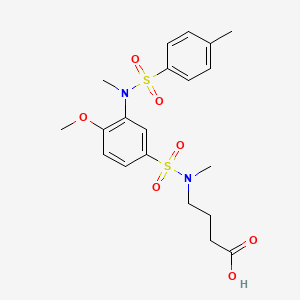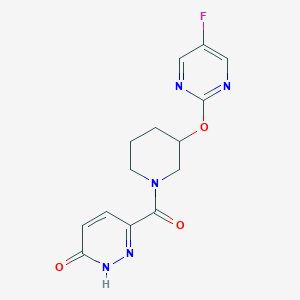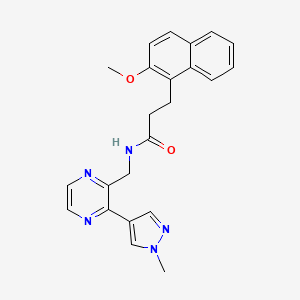
4-(3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-methylphenylsulfonamido)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-methylphenylsulfonamido)butanoic acid is a sulfonamide compound. Its complex structure comprises an array of functional groups, including sulfonamides and carboxylic acids. This compound is of significant interest due to its diverse applications in various scientific fields, including medicinal chemistry, where its structural properties are investigated for potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-methylphenylsulfonamido)butanoic acid can be achieved through multi-step organic synthesis involving aromatic sulfonylation, nucleophilic substitution, and carboxylation. Each step requires specific reagents, catalysts, and controlled conditions to ensure high yield and purity of the final product. Typical reagents might include sulfonyl chlorides, methoxy-substituted anilines, and aliphatic amines, under conditions such as low temperatures and inert atmospheres to prevent oxidation and hydrolysis.
Industrial Production Methods
In an industrial setting, the production might involve optimizing the synthetic route for large-scale synthesis, focusing on reaction efficiency and cost-effectiveness. Continuous flow chemistry could be employed to streamline the process, reducing the reaction times and improving the consistency of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, would be crucial for sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-methylphenylsulfonamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: Where the sulfur atoms in the sulfonamide groups can be oxidized to sulfone derivatives.
Reduction: Targeting the nitro groups, converting them to amino groups under controlled conditions.
Substitution Reactions: Aromatic substitution to introduce different functional groups into the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Using electrophilic aromatic substitution reagents like nitronium ion or acyl chloride under acidic or basic conditions.
Major Products
These reactions yield derivatives with modified functional groups, enhancing the chemical and biological properties of the parent compound.
Scientific Research Applications
4-(3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-methylphenylsulfonamido)butanoic acid finds application in:
Biology: Investigated for its potential as an enzyme inhibitor due to the sulfonamide moiety's interaction with enzyme active sites.
Medicine: Explored for therapeutic potential in treating diseases such as bacterial infections and certain types of cancer.
Industry: Utilized in the synthesis of polymers and advanced materials where sulfonamide groups impart unique chemical properties.
Mechanism of Action
The biological activity of this compound is primarily due to its ability to interact with molecular targets through hydrogen bonding and electrostatic interactions. The sulfonamide groups mimic natural substrates of enzymes, allowing the compound to inhibit enzyme activity, which is crucial in medicinal applications. This inhibition often occurs through the binding to the active site of the enzyme, preventing the normal substrate from accessing it.
Comparison with Similar Compounds
Compared to other sulfonamide compounds, 4-(3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-methylphenylsulfonamido)butanoic acid stands out due to its specific structural arrangement, which provides unique electronic and steric properties. Similar compounds include:
Sulfanilamide: A simple sulfonamide known for its antibacterial properties.
Sulfadiazine: Another sulfonamide with a broader spectrum of antibacterial activity.
Methoxysulfonyl derivatives: Compounds like methoxysulfonyl benzene derivatives, which share some structural similarities but differ significantly in their chemical and biological properties.
By comparing its unique structural features and diverse applications, this compound highlights its significance in both scientific research and industrial applications.
Properties
IUPAC Name |
4-[[4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]phenyl]sulfonyl-methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O7S2/c1-15-7-9-16(10-8-15)31(27,28)22(3)18-14-17(11-12-19(18)29-4)30(25,26)21(2)13-5-6-20(23)24/h7-12,14H,5-6,13H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGVTFZTOZUMHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)N(C)CCCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2619203.png)
![(E)-2-amino-N-(sec-butyl)-1-((3-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2619204.png)

![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2619208.png)
![3-Cyclopropyl-1-(1-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2619209.png)


![3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2619213.png)
![8-[(2-Methoxyphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B2619214.png)
![Ethyl 4-[2-[(4-fluorophenyl)methyl]-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/new.no-structure.jpg)
![5-chloro-2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2619218.png)
![N-(1-cyanocyclohexyl)-2-{4-[(1,2-oxazol-3-yl)methyl]piperazin-1-yl}propanamide](/img/structure/B2619221.png)
